Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Overview
Description
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is an organic compound with the molecular formula C13H9BrN2O4 It is a derivative of benzoic acid and pyridine, featuring a bromine and nitro group on the pyridine ring
Mechanism of Action
Target of Action
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is a complex compound that interacts with various targets. Molecular docking studies suggest that it may interact with extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth, making them potential targets for therapeutic interventions.
Mode of Action
Based on its potential targets, it may inhibit the activity of erk2 and fgfr2, disrupting their signaling pathways . This disruption could lead to changes in cell growth and proliferation.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 suggests that it may affect the MAPK/ERK pathway and the FGF signaling pathway . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. Disruption of these pathways could lead to altered cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its targets and the subsequent disruption of the associated biochemical pathways. Potential effects could include altered cell growth and proliferation due to the disruption of ERK2 and FGFR2 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-4-methyl-3-nitropyridine, is reacted with methanol in the presence of sodium methoxide to form 2-methoxy-4-methyl-3-nitropyridine.
Coupling Reaction: The brominated intermediate undergoes a coupling reaction with methyl 4-bromobenzoate in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: A precursor in the synthesis of Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate.
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYGUKKUVKIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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